molecular formula C6H11NO B13814936 2-Butanone, 4-(2-aziridinyl)-

2-Butanone, 4-(2-aziridinyl)-

Cat. No.: B13814936
M. Wt: 113.16 g/mol
InChI Key: HOLDVUYTCDFTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) is a chemical compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) typically involves the reaction of 2-butanone with aziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic attack of the aziridine on the carbonyl group of 2-butanone. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The compound is typically purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aziridine derivatives.

Scientific Research Applications

2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) involves its interaction with molecular targets through nucleophilic attack or electrophilic addition. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is exploited in different applications, such as in the synthesis of complex organic molecules or in biological assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanone, 4-(2-methyl-1-aziridinyl)-(9CI)
  • 2-Butanone, 4-(2-ethyl-1-aziridinyl)-(9CI)
  • 2-Butanone, 4-(2-phenyl-1-aziridinyl)-(9CI)

Uniqueness

2-Butanone, 4-(2-aziridinyl)-(8ci,9ci) is unique due to its specific structure and reactivity. The presence of the aziridine ring imparts significant strain, making it more reactive compared to other similar compounds. This reactivity is advantageous in various synthetic and research applications, allowing for the formation of diverse chemical products and interactions with biological targets.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4-(aziridin-2-yl)butan-2-one

InChI

InChI=1S/C6H11NO/c1-5(8)2-3-6-4-7-6/h6-7H,2-4H2,1H3

InChI Key

HOLDVUYTCDFTDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.